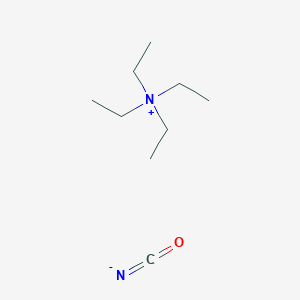

Tetraethylammonium cyanate

Overview

Description

Tetraethylammonium cyanate is an organic compound with the chemical formula (C₂H₅)₄NOCN. It is a quaternary ammonium salt where the central nitrogen atom is bonded to four ethyl groups and one cyanate anion. This compound is known for its deliquescent nature, meaning it can absorb moisture from the air and dissolve in it. It is typically used in various chemical syntheses and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium cyanate can be synthesized through an ion exchange process. One common method involves reacting tetraethylammonium bromide with a cyanate source, such as sodium cyanate, in an aqueous solution. The reaction proceeds as follows:

[ (C₂H₅)₄NBr + NaOCN \rightarrow (C₂H₅)₄NOCN + NaBr ]

The reaction mixture is then filtered to remove the sodium bromide byproduct, and the this compound is isolated by evaporating the solvent.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium cyanate undergoes various chemical reactions, including:

Substitution Reactions: The cyanate anion can participate in nucleophilic substitution reactions, where it replaces other leaving groups in organic molecules.

Addition Reactions: It can add to carbonyl compounds to form cyanohydrins.

Complexation Reactions: It forms complexes with metal ions, which are useful in the synthesis of cyanometallates.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or tosylates are commonly used, with the reaction typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

Addition to Carbonyl Compounds: The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate.

Complexation with Metals: Metal salts like copper(II) sulfate or nickel(II) chloride are used, with the reaction conducted in aqueous or alcoholic solutions.

Major Products:

Cyanohydrins: Formed from the addition to carbonyl compounds.

Cyanometallates: Formed from complexation reactions with metal ions.

Scientific Research Applications

Tetraethylammonium cyanate is widely used in scientific research due to its versatility:

Chemistry: It is used as a cyanide source in various organic syntheses, including the preparation of cyanohydrins and cyanometallates.

Biology: It serves as a tool in studying ion channels and membrane transport due to its ability to block potassium channels.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of neuropharmacology.

Industry: It is used in the synthesis of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

Tetraethylammonium cyanate can be compared with other quaternary ammonium salts and cyanate compounds:

Tetraethylammonium Chloride: Similar in structure but contains a chloride anion instead of a cyanate anion. It is less reactive in nucleophilic substitution reactions.

Tetramethylammonium Cyanate: Contains methyl groups instead of ethyl groups, making it less lipophilic and more soluble in water.

Tetrabutylammonium Cyanate: Contains butyl groups, making it more lipophilic and less soluble in water compared to this compound.

Uniqueness: this compound’s unique combination of ethyl groups and a cyanate anion gives it distinct reactivity and solubility properties, making it particularly useful in specific chemical syntheses and research applications.

Comparison with Similar Compounds

- Tetraethylammonium Chloride

- Tetramethylammonium Cyanate

- Tetrabutylammonium Cyanate

- Tetraethylammonium Bromide

- Tetraethylammonium Iodide

Biological Activity

Tetraethylammonium cyanate (TEAC) is a quaternary ammonium salt, notable for its biological activity and applications in synthetic organic chemistry. Its structure comprises a tetraethylammonium cation and a cyanate anion, making it a compound of interest in various biological and environmental studies. This article delves into the biological activity of TEAC, focusing on its toxicity, interactions with biological systems, and potential therapeutic applications.

- Chemical Formula :

- Appearance : Colorless to yellowish solid

- Solubility : Soluble in polar organic solvents and water

Toxicity Profile

TEAC is classified as highly toxic due to the presence of the cyanate group. The following table summarizes its acute toxicity effects based on various studies:

| Route of Exposure | LD50 (mg/kg) | Symptoms |

|---|---|---|

| Oral (Rats) | 2630 | Severe gastrointestinal distress, respiratory failure |

| Intravenous (Mice) | 65 | Tremors, incoordination, death from respiratory failure |

| Skin Contact | N/A | Severe skin irritation leading to systemic toxicity |

Studies indicate that ingestion of less than 5 mg can be fatal, with symptoms including cyanosis, convulsions, and coma . Long-term exposure may lead to chronic health issues such as thyroid dysfunction due to metabolic conversion of cyanate to thiocyanate .

TEAC's toxicity is primarily attributed to its ability to interfere with cellular respiration and ion transport mechanisms. It has been shown to inhibit Na,K-ATPase activity, disrupting potassium and sodium gradients across cell membranes, which can lead to cellular dysfunction and death . Additionally, TEAC exacerbates ischemic neuronal injury by enhancing neuronal death through mechanisms involving large-conductance calcium-activated potassium channels (BKCa) in rat models .

Case Studies

-

Acute Cyanide Poisoning

A case study involving a patient who ingested sodium cyanide revealed that TEAC could be detected in blood samples using electrospray ionization tandem mass spectrometry (ESI-MS-MS). The study highlighted the importance of rapid detection methods for cyanide compounds in clinical settings . -

Environmental Impact

Research has demonstrated that TEAC poses significant risks to aquatic organisms. Exposure studies showed detrimental effects on fish populations, leading to long-term ecological consequences due to its persistence in water bodies .

Research Findings

Recent research has focused on the dual role of TEAC as both a toxic agent and a potential therapeutic compound. For instance:

- Neuroprotective Studies : Some studies suggest that when used in controlled environments, TEAC may have protective effects against certain neurodegenerative conditions by modulating ion channel activity .

- Synthetic Applications : In organic synthesis, TEAC serves as a source of cyanate ions for various reactions, including the synthesis of β-cyanoketones—important intermediates in pharmaceuticals.

Properties

IUPAC Name |

tetraethylazanium;isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.CNO/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEVUMSCVLJVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(=[N-])=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171260 | |

| Record name | Tetraethylammonium cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18218-04-7 | |

| Record name | Tetraethylammonium cyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018218047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium cyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.